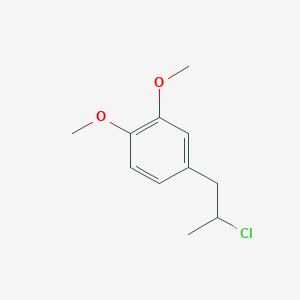
5-(3,5-Dimethoxyphenyl)-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethoxyphenyl)-3-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group and a methyl group attached to the oxadiazole ring
Métodos De Preparación
The synthesis of 5-(3,5-Dimethoxyphenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with acetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
5-(3,5-Dimethoxyphenyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Research has explored the compound’s biological activity, including its potential as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound exhibit promising activity against certain bacterial strains and cancer cell lines.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
5-(3,5-Dimethoxyphenyl)-3-methyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
5-Phenyl-3-methyl-1,2,4-oxadiazole: Lacks the methoxy groups, resulting in different chemical and biological properties.
5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole: Contains a single methoxy group, leading to variations in reactivity and biological activity.
5-(3,4,5-Trimethoxyphenyl)-3-methyl-1,2,4-oxadiazole: Has an additional methoxy group, which can enhance certain properties, such as solubility and stability.
Propiedades
Número CAS |
71566-03-5 |
|---|---|
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
5-(3,5-dimethoxyphenyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H12N2O3/c1-7-12-11(16-13-7)8-4-9(14-2)6-10(5-8)15-3/h4-6H,1-3H3 |
Clave InChI |
OIRKOLHRHYSDTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)


